An In-depth Technical Guide to the Physicochemical Properties of 6-Methylnicotinic Acid for Researchers
An In-depth Technical Guide to the Physicochemical Properties of 6-Methylnicotinic Acid for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Methylnicotinic acid (CAS Number: 3222-47-7), a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug Etoricoxib.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its fundamental chemical and physical characteristics.
Core Physicochemical Data
6-Methylnicotinic acid, also known by its IUPAC name 6-methylpyridine-3-carboxylic acid, is a white to light yellow crystalline powder.[1][3] A summary of its key physicochemical properties is presented in Table 1. While some experimental values are well-established, others are currently based on estimations and predictions and should be considered with appropriate scientific caution.
Table 1: Summary of Physicochemical Properties of 6-Methylnicotinic Acid
| Property | Value | Source |
| IUPAC Name | 6-methylpyridine-3-carboxylic acid | [4] |
| Synonyms | 6-Methylpyridine-3-carboxylic acid, 2-Methyl-5-pyridinecarboxylic acid | [5] |
| CAS Number | 3222-47-7 | [6] |
| Molecular Formula | C₇H₇NO₂ | [4] |
| Molecular Weight | 137.14 g/mol | [4] |
| Melting Point | 210-213 °C (lit.) | [1] |
| Boiling Point | 251.96°C (rough estimate) | [1] |
| pKa | 2.37 ± 0.10 (Predicted) | [1] |
| logP | 1.088 (Calculated) | [7] |
| Water Solubility | Sparingly soluble in water | [1] |
| log₁₀WS (mol/L) | -1.77 (Calculated) | [7] |
| Appearance | White to light yellow to light orange powder/crystals | [1] |
Experimental Protocols for Property Determination
Accurate determination of physicochemical properties is paramount in drug discovery and development. The following sections detail the standard experimental methodologies for elucidating the key parameters of 6-Methylnicotinic acid.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Potentiometric titration is a highly accurate and widely used method for its determination.
Methodology:
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Preparation of the Analyte Solution: A precise weight of 6-Methylnicotinic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or acetonitrile (B52724) to ensure solubility. The concentration is usually in the range of 1-10 mM.
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Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the analyte solution using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate at each step.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve. For diprotic or polyprotic acids, multiple inflection points may be observed.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key indicator of its membrane permeability and interaction with biological targets. The shake-flask method is the traditional and most reliable method for its experimental determination.
Methodology:
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Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
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Sample Preparation: A known amount of 6-Methylnicotinic acid is dissolved in one of the phases (typically the one in which it is more soluble).
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Partitioning: A measured volume of the prepared sample solution is added to a flask containing a measured volume of the other phase.
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Equilibration: The flask is securely sealed and agitated (e.g., on a mechanical shaker) at a constant temperature for a sufficient period (often 24 hours) to allow for complete partitioning equilibrium to be reached.
-
Phase Separation: After equilibration, the mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
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Concentration Analysis: The concentration of 6-Methylnicotinic acid in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of Aqueous Solubility by the Equilibrium Solubility Method
Water solubility is a fundamental property that affects a compound's dissolution rate and bioavailability. The equilibrium solubility method is a standard approach to determine the thermodynamic solubility of a compound.
Methodology:
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Sample Preparation: An excess amount of solid 6-Methylnicotinic acid is added to a known volume of water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved states is achieved.
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Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any temperature changes during this step that could affect the solubility.
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Concentration Analysis: The concentration of 6-Methylnicotinic acid in the clear, saturated aqueous solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Solubility Determination: The measured concentration represents the aqueous solubility of the compound at the specified temperature.
Visualizing Experimental Workflows
To further aid researchers, the following diagram illustrates a typical workflow for the determination of the octanol-water partition coefficient (logP) using the shake-flask method.
Caption: Workflow for logP determination via the shake-flask method.
UV/Vis Absorption Spectrum
This technical guide serves as a foundational resource for researchers working with 6-Methylnicotinic acid. For critical applications, it is recommended that the predicted values for boiling point, pKa, and logP be experimentally verified.
References
- 1. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. indiamart.com [indiamart.com]
- 4. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 6-METHYLPYRIDINE-3-CARBOXYLIC ACID | CAS 3222-47-7 [matrix-fine-chemicals.com]
- 7. 6-Methylnicotinic acid (CAS 3222-47-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
